3-Fluoro-2-(trifluoromethyl)benzylamine
Overview
Description
3-Fluoro-2-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C8H7F4N It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the third position and a trifluoromethyl group at the second position
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in oxidative and reductive processes. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For instance, it may inhibit enzymes that are sensitive to fluorine-containing compounds, thereby affecting the overall biochemical pathway . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration usedFor example, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the expression levels of specific genes. These effects can ultimately impact cellular metabolism, including processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The compound can bind to the active site of enzymes, either inhibiting or activating their catalytic activity . This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of byproducts that can affect its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including tissue damage, organ dysfunction, and systemic toxicity. These effects are dose-dependent and can vary between different animal species and experimental models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells. Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating the rates of metabolic processes such as glycolysis, gluconeogenesis, and lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within intracellular compartments . These interactions can influence the localization and accumulation of this compound in specific tissues or organelles. Additionally, the compound’s physicochemical properties, such as its hydrophobicity and molecular size, can affect its distribution and transport dynamics.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and affect gene expression. The specific subcellular localization of this compound can have significant implications for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and trifluoromethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 3-fluorobenzaldehyde with trifluoromethylamine under controlled conditions.
Reduction: The intermediate is then subjected to reduction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride, to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques and the use of catalytic systems to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)benzylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Various amine derivatives.
Substitution: Functionalized benzylamine derivatives.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is utilized in the design of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor-ligand interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar structure but lacks the fluorine atom at the third position.
4-(Trifluoromethyl)benzylamine: The trifluoromethyl group is positioned at the fourth position instead of the second.
2-Fluoro-5-(trifluoromethyl)benzylamine: The fluorine and trifluoromethyl groups are positioned differently on the benzene ring.
Uniqueness
3-Fluoro-2-(trifluoromethyl)benzylamine is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMQAQHIEMIVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246501 | |
Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-62-5 | |
Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771581-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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